In-Depth Technical Guide to the Chemical Properties of Acetamide Sulfate
In-Depth Technical Guide to the Chemical Properties of Acetamide Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted chemical properties of acetamide sulfate. Acetamide sulfate, the salt formed from the reaction of acetamide and sulfuric acid, is a compound of interest in various chemical and pharmaceutical contexts. Due to a notable lack of experimentally determined data in publicly accessible literature, this guide combines computed data with established analytical methodologies for related compounds to offer a thorough profile. This document is intended to serve as a foundational resource for researchers and professionals, highlighting the theoretical characteristics and providing detailed, albeit generalized, protocols for its experimental investigation.
Chemical Identity
Acetamide sulfate is the product of an acid-base reaction between acetamide and sulfuric acid.
| Identifier | Value | Source |
| IUPAC Name | acetamide;sulfuric acid | [PubChem[1] |
| CAS Number | 115865-86-6 | [Guidechem[2], PubChem[1] |
| Molecular Formula | C₂H₇NO₅S | [Guidechem[2], PubChem[1] |
| Molecular Weight | 157.15 g/mol | [PubChem[1] |
| Canonical SMILES | CC(=O)N.OS(=O)(=O)O | [PubChem[1] |
| InChI | InChI=1S/C2H5NO.H2O4S/c1-2(3)4;1-5(2,3)4/h1H3,(H2,3,4);(H2,1,2,3,4) | [PubChem[1] |
Physicochemical Properties
Computed Properties
Currently, there is a lack of experimentally determined physicochemical data for acetamide sulfate in peer-reviewed literature and chemical databases. The following table summarizes the computed properties available from the PubChem database.[1]
| Property | Value |
| Molecular Weight | 157.15 g/mol |
| Exact Mass | 157.00449350 Da |
| Topological Polar Surface Area | 126 Ų |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 0 |
| Complexity | 114 |
| Covalently-Bonded Unit Count | 2 |
Properties of Parent Compound: Acetamide
For reference, the experimentally determined properties of acetamide are provided below. These properties may offer some insight into the behavior of its salt form.
| Property | Value | Source |
| Melting Point | 79 to 81 °C | [Vedantu[3], Extramarks[4] |
| Boiling Point | 221.2 °C (decomposes) | [Vedantu[3], Extramarks[4] |
| Density | 1.159 g/cm³ | [Ataman Kimya[5] |
| Solubility in Water | 2000 g/L | [ChemicalBook[6] |
| pKa | 15.1 (25 °C, conjugate acid) |
Synthesis and Formation
Acetamide sulfate is formed through a standard acid-base reaction where the lone pair of electrons on the nitrogen atom of acetamide accepts a proton from sulfuric acid.[7]
General Experimental Protocol for Synthesis
This protocol describes a general procedure for the synthesis of acetamide sulfate.
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Dissolution: Dissolve a known molar equivalent of acetamide in a suitable solvent with minimal water content, such as anhydrous ethanol or isopropanol, under constant stirring.
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Acid Addition: Slowly add one molar equivalent of concentrated sulfuric acid dropwise to the acetamide solution. The reaction is exothermic, and the temperature should be monitored and controlled, potentially using an ice bath.
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Precipitation and Crystallization: The acetamide sulfate salt is expected to precipitate out of the solution upon formation. The mixture may be cooled further to maximize precipitation.
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Isolation: The precipitate can be isolated by vacuum filtration.
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Washing: Wash the isolated solid with a cold, anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting materials.
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Drying: Dry the final product under vacuum to remove residual solvent.
Analytical Characterization
Due to the absence of specific experimental data for acetamide sulfate, the following are generalized protocols for its characterization based on standard methods for organic salts.[8]
Spectroscopic Analysis
4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To confirm the protonation of the amide and the presence of the sulfate counter-ion.
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Protocol:
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Prepare a sample by dissolving acetamide sulfate in a suitable deuterated solvent (e.g., DMSO-d₆).
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Acquire ¹H and ¹³C NMR spectra.
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Expected Observations: In the ¹H NMR spectrum, the chemical shifts of the protons on the amide nitrogen are expected to be significantly downfield compared to neutral acetamide, indicating protonation. The methyl protons would also likely show a downfield shift. The ¹³C NMR spectrum would show corresponding shifts in the carbonyl and methyl carbons.
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4.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
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Objective: To identify characteristic vibrational frequencies of the functional groups.
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Protocol:
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Prepare a sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
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Acquire the FT-IR spectrum over a range of 4000-400 cm⁻¹.
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Expected Observations: The spectrum would likely show a broad absorption in the N-H stretching region (around 3200-3400 cm⁻¹) characteristic of the ammonium salt. The C=O stretching frequency (typically around 1650 cm⁻¹ in amides) may be shifted. Strong absorptions corresponding to the S-O bonds of the sulfate or bisulfate anion would be expected in the 1200-1000 cm⁻¹ region.
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4.1.3. Mass Spectrometry (MS)
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Objective: To determine the mass-to-charge ratio of the constituent ions.
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Protocol:
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Dissolve the sample in a suitable solvent (e.g., methanol/water).
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Analyze using Electrospray Ionization (ESI) in both positive and negative ion modes.
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Expected Observations: In positive ion mode, a peak corresponding to the protonated acetamide [CH₃CONH₃]⁺ (m/z ≈ 60.05) would be expected. In negative ion mode, a peak for the bisulfate anion [HSO₄]⁻ (m/z ≈ 97.0) should be observed.
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Thermal Analysis
4.2.1. Thermogravimetric Analysis (TGA)
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Objective: To determine the thermal stability and decomposition profile.
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Protocol:
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Place a small, accurately weighed sample into a TGA crucible.
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Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min).
-
Record the mass loss as a function of temperature.
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Expected Observations: The TGA thermogram would indicate the temperature at which the salt begins to decompose. The decomposition may occur in multiple steps, potentially involving the loss of ammonia and sulfur oxides.
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4.2.2. Differential Scanning Calorimetry (DSC)
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Objective: To determine the melting point and other thermal transitions.
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Protocol:
-
Seal a small amount of the sample in a DSC pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) and measure the heat flow.
-
Expected Observations: The DSC thermogram should show an endothermic peak corresponding to the melting point of acetamide sulfate. Other thermal events, such as decomposition, may also be visible.
-
Solubility Profile (Qualitative)
Given that acetamide is highly soluble in water and other polar solvents, and that sulfate salts are generally water-soluble, it is expected that acetamide sulfate will be readily soluble in water.[9][10] Its solubility in less polar organic solvents is likely to be lower than that of neutral acetamide due to its ionic nature. Acetamide itself is soluble in HCl, which suggests the protonated form is soluble in aqueous acidic environments.[11]
Reactivity and Stability
Acetamide sulfate is expected to be a stable salt under anhydrous conditions. In the presence of water, particularly with heating or under basic conditions, it is likely to undergo hydrolysis to form acetic acid and ammonium sulfate.[12]
Conclusion
Acetamide sulfate is a readily formed salt with a defined chemical identity. However, a significant gap exists in the scientific literature regarding its experimentally determined chemical and physical properties. The computed data provides a theoretical starting point, and the generalized analytical protocols outlined in this guide offer a roadmap for the comprehensive experimental characterization of this compound. Further research is necessary to establish a complete and verified profile of acetamide sulfate for its potential applications in research and development.. Further research is necessary to establish a complete and verified profile of acetamide sulfate for its potential applications in research and development.
References
- 1. Acetamide sulfate | C2H7NO5S | CID 186590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Acetamide: Properties, Uses, Safety, and Key Chemistry Facts [vedantu.com]
- 4. extramarks.com [extramarks.com]
- 5. ACETAMIDE - Ataman Kimya [atamanchemicals.com]
- 6. The synthesis and application of acetamide_Chemicalbook [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. Multi-spectroscopic characterization of organic salt components in medicinal plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. byjus.com [byjus.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. collegedunia.com [collegedunia.com]
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